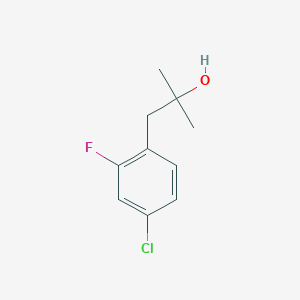

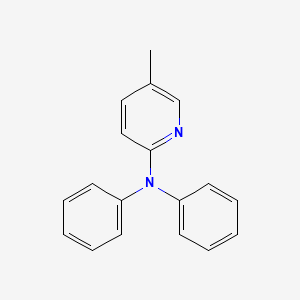

![molecular formula C12H21F2NO B1435021 N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine CAS No. 1870167-33-1](/img/structure/B1435021.png)

N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine

Descripción general

Descripción

“N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine” is a chemical compound with the molecular formula C12H21F2NO. It contains a total of 41 bonds, including 18 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of “N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine” is characterized by the presence of a difluorocyclohexyl group, a methyl group, and an oxan-4-amine group . The InChI code for this compound is 1S/C12H21F2NO/c13-12(14)5-1-10(2-6-12)9-15-11-3-7-16-8-4-11/h10-11,15H,1-9H2.Physical And Chemical Properties Analysis

“N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine” is a powder at room temperature . Its molecular weight is 233.3 g/mol. More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or other technical documents.Aplicaciones Científicas De Investigación

Catalytic Applications

- N-alkylamines, such as N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine, have been utilized in the development of catalytic processes due to their importance in fine and bulk chemical production. The reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts exemplifies the synthesis of N-alkylamines and highlights their role in life-science molecule activities (Senthamarai et al., 2018).

Enzymatic Applications

- Flavin-dependent N-hydroxylating enzymes use amino groups from amino acids or amines as oxygen transfer "shuttles," leading to products with N-O functional groups. These enzymes are crucial in the production of secondary metabolites like siderophores and antimicrobial agents, revealing the importance of amines in medicinal and biochemical applications (Mügge et al., 2020).

Synthetic Chemistry Applications

- The chemical industry heavily relies on amines like N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine for manufacturing diverse products, including pharmaceuticals, agrochemicals, and polymers. Various synthetic processes, such as hydroamination and aminocarbonylation, utilize amines to create valuable intermediates and end products (Pera‐Titus & Shi, 2014).

Material Science Applications

- The synthesis of amine functionalized tetracarboxylate linkers, including those with embedded cyclohexyldiamine cores like N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine, has applications in crystal engineering and the creation of coordination polymers. These materials have potential uses in various fields, including catalysis and sensor technology (Chahine et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

N-[(4,4-difluorocyclohexyl)methyl]oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO/c13-12(14)5-1-10(2-6-12)9-15-11-3-7-16-8-4-11/h10-11,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZSJYQBOSZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2CCOCC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)

![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)

![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)

![Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate](/img/structure/B1434947.png)

![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)

![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)